molecular formula C15H12N2O4 B6119719 2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone

2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone

Cat. No. B6119719
M. Wt: 284.27 g/mol
InChI Key: UDDJEDMMKFKDAG-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone, also known as MV1, is a quinone derivative that exhibits potent anticancer properties. This compound has attracted significant attention from researchers due to its unique chemical structure and promising biological activities.

Mechanism of Action

The mechanism of action of 2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone involves the generation of reactive oxygen species (ROS), which leads to DNA damage and apoptosis in cancer cells. 2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone also inhibits the activity of the anti-apoptotic proteins, Bcl-2 and Bcl-xL, leading to the activation of the intrinsic apoptotic pathway. Furthermore, 2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone has been reported to inhibit the activity of the proteasome, which plays a critical role in protein degradation and cell survival.
Biochemical and physiological effects:
2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Moreover, 2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone has been reported to exhibit anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone exhibits potent anticancer properties and has shown promising results in preclinical studies. However, its efficacy and safety in clinical trials are yet to be established. Moreover, the synthesis of 2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone is complex and requires multiple steps, which may limit its availability for research purposes.

Future Directions

Future research on 2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone should focus on optimizing its synthesis and evaluating its efficacy and safety in clinical trials. Moreover, the mechanism of action of 2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone needs to be further elucidated, and its potential use in combination with other anticancer therapies should be explored. Additionally, the anti-inflammatory and antioxidant properties of 2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone should be further investigated, and its potential use in the treatment of other diseases, such as neurodegenerative diseases, should be explored.

Synthesis Methods

2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone can be synthesized through a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the condensation of 4-methylacetophenone with nitroethane, followed by the reduction of the nitro group to an amino group. The resulting amine is then reacted with 2-bromo-1,4-benzoquinone to obtain 2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone.

Scientific Research Applications

2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. Moreover, 2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone has been reported to exhibit anti-angiogenic and anti-metastatic properties, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-10-2-4-11(5-3-10)16-9-14(17(20)21)13-8-12(18)6-7-15(13)19/h2-9,16H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDJEDMMKFKDAG-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C2=CC(=O)C=CC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(/C2=CC(=O)C=CC2=O)\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione

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